Higher Computed Lipophilicity (XLogP3‑AA) vs. the Non‑Iodinated 4‑(Trifluoromethyl)phenacyl bromide
The target compound exhibits a computed XLogP3‑AA value of 3.9, compared to an ACD/LogP of 3.16 for 4‑(trifluoromethyl)phenacyl bromide (CAS 383‑53‑9) [1]. The +0.74 log unit increase reflects the contribution of the para‑iodo substituent, which enhances membrane permeability potential without altering the hydrogen‑bond donor count (0 for both compounds) [1].
| Evidence Dimension | Computed octanol–water partition coefficient (LogP) |
|---|---|
| Target Compound Data | XLogP3‑AA = 3.9 |
| Comparator Or Baseline | 4‑(Trifluoromethyl)phenacyl bromide: ACD/LogP = 3.16 |
| Quantified Difference | ΔLogP ≈ +0.74 (target more lipophilic) |
| Conditions | Predicted by PubChem XLogP3 3.0 algorithm (target) and ACD/Labs Percepta v14.0 (comparator) |
Why This Matters
For medicinal chemistry programs requiring balanced LogP (typically 1–4), the iodo‑substituted scaffold offers greater lipophilic range without additional synthetic steps, potentially reducing the number of analogues needed in a lead‑optimization campaign.
- [1] PubChem CID 91882536, 4-Iodo-3-(trifluoromethyl)phenacyl bromide, XLogP3-AA = 3.9. View Source
